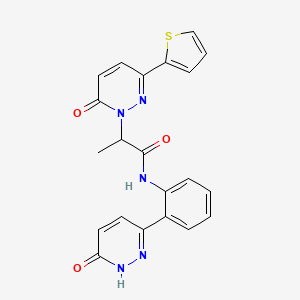![molecular formula C15H12ClF3N2OS B2488139 3-アリル-2-[(2-クロロベンジル)スルファニル]-6-(トリフルオロメチル)-4(3H)-ピリミジノン CAS No. 866143-15-9](/img/structure/B2488139.png)
3-アリル-2-[(2-クロロベンジル)スルファニル]-6-(トリフルオロメチル)-4(3H)-ピリミジノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is a complex organic compound characterized by its unique structure, which includes an allyl group, a chlorobenzyl sulfanyl group, and a trifluoromethyl group attached to a pyrimidinone core.
科学的研究の応用
3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl halides in the presence of a base.
Attachment of the Chlorobenzyl Sulfanyl Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group on the pyrimidinone core.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, thiols, amines under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
作用機序
The mechanism of action of 3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone
- 3-allyl-6-(trifluoromethyl)-4(3H)-pyrimidinone
- 2-[(2-chlorobenzyl)sulfanyl]-4(3H)-pyrimidinone
Uniqueness
3-allyl-2-[(2-chlorobenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone is unique due to the presence of all three functional groups (allyl, chlorobenzyl sulfanyl, and trifluoromethyl) on the pyrimidinone core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF3N2OS/c1-2-7-21-13(22)8-12(15(17,18)19)20-14(21)23-9-10-5-3-4-6-11(10)16/h2-6,8H,1,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDNNXUSCQNICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-(4-(3,4-dimethylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2488057.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2,4-dimethoxypyrimidin-5-yl)urea](/img/structure/B2488062.png)
![N-(2-(3-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2488064.png)
![Methyl N-(3-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2488065.png)





![N-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2488074.png)

![N-(furan-2-ylmethyl)-2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2488077.png)

